Azetidin-3-yl acetate

説明

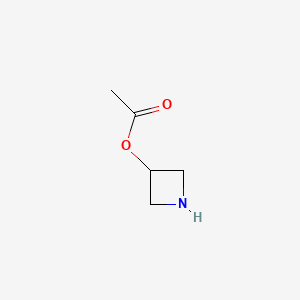

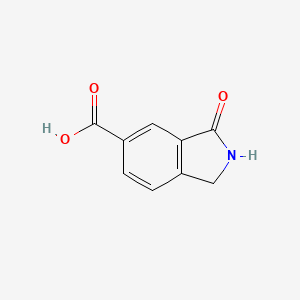

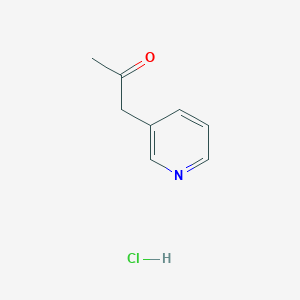

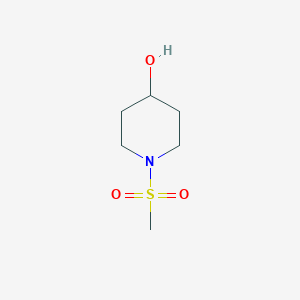

Azetidin-3-yl acetate, a derivative of azetidine, is a four-membered cyclic lactam (beta-lactam) that serves as a versatile building block in organic synthesis. The strain energy associated with the beta-lactam ring makes it a reactive intermediate for constructing a variety of biologically active compounds, including antibiotics and other pharmacologically relevant structures .

Synthesis Analysis

The synthesis of this compound and related compounds has been explored through various methods. For instance, the synthesis of substituted [[3(S)-(acylamino)-2-oxo-1-azetidinyl]oxy]acetic acids, which are a new class of beta-lactam antibiotics, involves alkylation reactions and catalytic hydrogenation to introduce side chains that are crucial for antimicrobial activity . Another approach involves the indium-mediated introduction of a hexatetraen-3-yl group to 4-acetoxy-2-azetidinones, followed by Diels-Alder reactions to yield functionalized azetidinone derivatives . Additionally, enantiopure azetidin-2-yl derivatives have been synthesized from amino acids, which are then used in catalytic asymmetric addition reactions to aldehydes, achieving high enantioselectivity .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a strained beta-lactam ring. This strain is a driving force for chemical reactions, as the ring tends to open under certain conditions, providing a pathway to a variety of synthetic transformations. The beta-lactam ring is also a key structural motif in many antibiotics, such as penicillins and carbapenems, which disrupt bacterial cell wall synthesis .

Chemical Reactions Analysis

This compound and its derivatives undergo a range of chemical reactions. These include nucleophilic attacks on the carbonyl carbon of the lactam ring, leading to ring-opening and the formation of diverse compounds, such as amino alcohols and amino acid derivatives . The reactivity of the beta-lactam ring also allows for the introduction of various functional groups, as demonstrated by the synthesis of dethiathienamycin, where an allyl group is introduced at the C-4 position of the azetidinone molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by the substituents attached to the beta-lactam ring. These properties are crucial for the pharmacokinetic and pharmacodynamic profiles of beta-lactam antibiotics. For example, the synthesis of 4-acetoxy-2-azetidinone, a key intermediate in the preparation of carbapenem antibiotics, involves optimizing the yield and purity to ensure the desired biological activity . The method of synthesis can also affect the physical properties, such as solubility and stability, which are important for the compound's application in drug development .

科学的研究の応用

Radical Addition in Heteroaromatic Systems

Azetidin-3-yl groups, along with oxetan-3-yl groups, can be introduced into heteroaromatic bases using a radical addition method known as the Minisci reaction. This process has been utilized to introduce these groups into heteroaromatic systems that are significant in drug discovery, such as EGFR inhibitors and antimalarial agents (Duncton et al., 2009).

Synthesis of Analgesic and Anti-inflammatory Agents

Azetidin-3-yl acetate derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory activities. For instance, certain compounds showed potent activities when compared to standard drugs in models like acetic acid-induced writhing in mice and carrageenan-induced paw edema in rats (Chhajed & Upasani, 2016).

Azetidin-3-yl in Antibacterial Applications

Novel this compound derivatives have been synthesized and screened for antimicrobial activity. Some of these compounds have exhibited significant antibacterial and antifungal activities, suggesting their potential as therapeutic agents in treating resistant bacterial infections (Ayyash & Habeeb, 2019).

Modular Synthesis of Azetidines

The high ring strain associated with azabicyclo[1.1.0]butane has been exploited for the modular construction of azetidines, including this compound derivatives. This method offers a new approach for synthesizing azetidines, which are crucial in medicinal chemistry. The synthesized azetidinyl boronic esters can be further functionalized, demonstrating the versatility of this approach in creating various azetidine-based compounds (Fawcett et al., 2019).

Synthesis of Amino Acid Derivatives

Azetidine and oxetane amino acid derivatives have been synthesized through aza-Michael addition with NH-heterocycles. This method provides a simple and efficient route to create new heterocyclic amino acid derivatives containing azetidine and oxetane rings, offering potential applications in medicinal chemistry and drug design (Gudelis et al., 2023).

Antileishmanial Agents

This compound derivatives have been synthesized and evaluated for their antileishmanial activity. The transformation of certain compounds improved their anti-parasitic activity, indicating potential for developing new treatments for parasitic infections like leishmaniasis (Singh et al., 2012).

Antibacterial Activity of Schiff Bases and Azetidinones

Schiff bases and azetidinones derived from this compound have shown varying degrees of antibacterial and antifungal activities, highlighting their potential as antimicrobial agents. Some compounds, particularly azetidinones, have demonstrated potent antibacterial activity, underlining their significance in pharmaceutical research (Kumar et al., 2012).

作用機序

Target of Action

Azetidin-3-yl acetate is a heterocyclic compound It’s known that azetidine derivatives are used in a wide variety of natural and synthetic products exhibiting a variety of biological activities .

Mode of Action

The starting (n-boc-azetidin-3-ylidene)acetate was obtained from (n-boc)azetidin-3-one by the dbu-catalysed horner–wadsworth–emmons reaction, followed by aza-michael addition with nh-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .

Biochemical Pathways

The synthesis and diversification of novel heterocyclic amino acid derivatives were achieved through the suzuki–miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .

Result of Action

It’s known that azetidine derivatives are used in a wide variety of natural and synthetic products exhibiting a variety of biological activities .

特性

IUPAC Name |

azetidin-3-yl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-4(7)8-5-2-6-3-5/h5-6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKSYYQMXMYAMOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

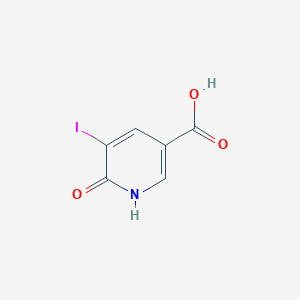

Q1: What is the significance of determining the absolute configuration of (3R,4S)-1-(4-Methoxyphenyl)-2-oxo-4-(3-vinylphenyl)azetidin-3-yl acetate?

A1: Determining the absolute configuration of a chiral molecule is crucial because the biological activity of chiral compounds is often stereospecific. This means that different enantiomers (mirror image isomers) of a molecule can have drastically different interactions with biological targets like enzymes or receptors. [] Therefore, knowing the absolute configuration of (3R,4S)-1-(4-Methoxyphenyl)-2-oxo-4-(3-vinylphenyl)this compound is essential for understanding its potential biological activity and for further research and development. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine] hydrochloride](/img/structure/B1321950.png)

![8-Oxabicyclo[3.2.1]octan-3-amine](/img/structure/B1321964.png)